molecular formula C7H14O2 B040405 4-Hydroxy-3-methylhexan-2-one CAS No. 116530-49-5

4-Hydroxy-3-methylhexan-2-one

Cat. No. B040405
M. Wt: 130.18 g/mol
InChI Key: KOFQZZHOSWGVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-methylhexan-2-one, also known as Higenamine, is a naturally occurring compound found in several plants, including aconite, lotus, and Nandina domestica. It has been traditionally used in Chinese medicine for its bronchodilator and anti-inflammatory properties. Higenamine has gained significant attention in recent years due to its potential therapeutic properties and has been extensively studied for its physiological and biochemical effects.

Mechanism Of Action

4-Hydroxy-3-methylhexan-2-one acts as a beta-adrenergic receptor agonist, which means it binds to and activates the beta-adrenergic receptors in the body. This activation leads to an increase in the levels of cyclic adenosine monophosphate (cAMP), which in turn leads to the relaxation of smooth muscle cells and an increase in heart rate and contractility. 4-Hydroxy-3-methylhexan-2-one also has antioxidant and anti-inflammatory properties, which contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

4-Hydroxy-3-methylhexan-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cAMP in the body, which leads to the relaxation of smooth muscle cells and an increase in heart rate and contractility. 4-Hydroxy-3-methylhexan-2-one also has antioxidant and anti-inflammatory properties, which contribute to its potential therapeutic effects. Additionally, 4-Hydroxy-3-methylhexan-2-one has been shown to increase oxygen uptake and improve athletic performance.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Hydroxy-3-methylhexan-2-one in lab experiments is its ability to activate the beta-adrenergic receptors in the body, which makes it a useful tool for studying the physiological effects of beta-adrenergic receptor activation. Additionally, 4-Hydroxy-3-methylhexan-2-one has been extensively studied and has a well-established safety profile. However, one of the limitations of using 4-Hydroxy-3-methylhexan-2-one in lab experiments is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-Hydroxy-3-methylhexan-2-one. One potential area of research is the development of novel therapeutic agents based on the structure of 4-Hydroxy-3-methylhexan-2-one. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-Hydroxy-3-methylhexan-2-one and its potential therapeutic applications. Finally, the development of more specific and selective beta-adrenergic receptor agonists could lead to the development of safer and more effective therapeutic agents.

Synthesis Methods

4-Hydroxy-3-methylhexan-2-one can be synthesized through several methods, including extraction from natural sources or chemical synthesis. The most common method of synthesis involves the extraction of the compound from the plant sources, followed by purification and isolation. The chemical synthesis of 4-Hydroxy-3-methylhexan-2-one involves the use of various chemical reagents and solvents to convert the starting materials into the desired compound.

Scientific Research Applications

4-Hydroxy-3-methylhexan-2-one has been extensively studied for its potential therapeutic properties in various fields of medicine, including cardiology, respiratory medicine, and sports medicine. It has been shown to have bronchodilator properties, which make it a potential treatment for respiratory disorders such as asthma and chronic obstructive pulmonary disease. 4-Hydroxy-3-methylhexan-2-one has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure, due to its positive inotropic and chronotropic effects. Additionally, 4-Hydroxy-3-methylhexan-2-one has been studied for its potential use in sports medicine due to its ability to increase oxygen uptake and improve athletic performance.

properties

CAS RN

116530-49-5

Product Name

4-Hydroxy-3-methylhexan-2-one

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

4-hydroxy-3-methylhexan-2-one

InChI

InChI=1S/C7H14O2/c1-4-7(9)5(2)6(3)8/h5,7,9H,4H2,1-3H3

InChI Key

KOFQZZHOSWGVHP-UHFFFAOYSA-N

SMILES

CCC(C(C)C(=O)C)O

Canonical SMILES

CCC(C(C)C(=O)C)O

synonyms

2-Hexanone, 4-hydroxy-3-methyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.